REACTION_CXSMILES
|
[C:1]([C:3]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[CH:4]N(C)C)#[N:2].Cl.[NH2:15][C:16]([NH2:18])=[NH:17].C(=O)([O-])[O-].[K+].[K+].NC1N=CN=C(N)C=1C1C=CC=CC=1>CN(C)C=O>[NH2:17][C:16]1[N:18]=[C:1]([NH2:2])[C:3]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][N:15]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(=CN(C)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(=N)N
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
diamino-5-phenylpyrimidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NC=N1)N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared in a manner analogous to that of Example 2, Step E
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC=C(C(=N1)N)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |